Synthetic Yield Advantage of Ethyl Dithioacetate Over Methyl Dithioacetate in Dithioester Preparation
In the preparation of dithioesters via alkylation of Grignard-carbon disulfide adducts, ethyl dithioacetate was obtained in 70% yield, representing a substantial improvement over methyl dithioacetate, which was prepared under comparable conditions in only 55% yield [1]. The reduced yield of the methyl analog was attributed in part to the formation of a higher-boiling contaminant (dimethyl trithiocarbonate) that required fractional distillation for removal, whereas this contaminant was not detected in the crude ethyl dithioacetate product [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 70% yield |
| Comparator Or Baseline | Methyl dithioacetate: 55% yield |
| Quantified Difference | 15 percentage points higher (27% relative yield advantage) |
| Conditions | Alkylation of Grignard-carbon disulfide adducts; comparable reaction conditions |
Why This Matters
Higher synthetic yield reduces raw material consumption and purification burden, directly impacting cost-per-gram economics for both research-scale procurement and process development.
- [1] R. G. Meijer, et al. Synthesis of Ketene Thioacetals and Their Monosulfoxide Derivatives. Ph.D. Dissertation / Report, University of North Texas, 2014, p. 46. View Source
